molecular formula C6H12BrNO3S B14276679 2-Bromo-N-(methanesulfonyl)-3-methylbutanamide CAS No. 138377-90-9

2-Bromo-N-(methanesulfonyl)-3-methylbutanamide

Katalognummer: B14276679
CAS-Nummer: 138377-90-9
Molekulargewicht: 258.14 g/mol
InChI-Schlüssel: XLMCGUIDNZCCOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-N-(methanesulfonyl)-3-methylbutanamide is an organic compound that features a bromine atom, a methanesulfonyl group, and a butanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under radical conditions . The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-(methanesulfonyl)-3-methylbutanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted butanamides, while oxidation can produce carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-(methanesulfonyl)-3-methylbutanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-N-(methanesulfonyl)-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group can participate in various chemical reactions, leading to the modification of biological molecules or the inhibition of enzymatic activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-N-(methanesulfonyl)-3-methylbutanamide is unique due to the presence of both a bromine atom and a methanesulfonyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

138377-90-9

Molekularformel

C6H12BrNO3S

Molekulargewicht

258.14 g/mol

IUPAC-Name

2-bromo-3-methyl-N-methylsulfonylbutanamide

InChI

InChI=1S/C6H12BrNO3S/c1-4(2)5(7)6(9)8-12(3,10)11/h4-5H,1-3H3,(H,8,9)

InChI-Schlüssel

XLMCGUIDNZCCOQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NS(=O)(=O)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.